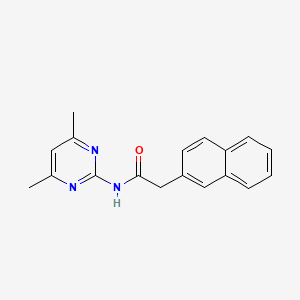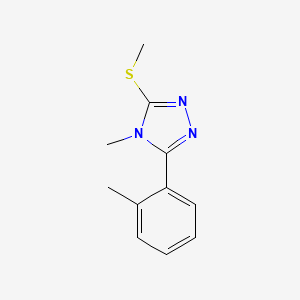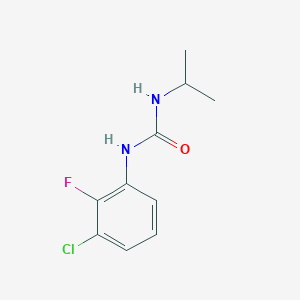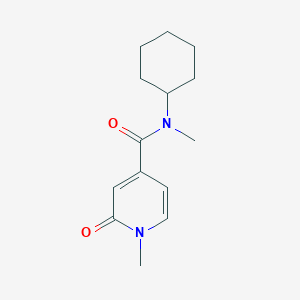![molecular formula C18H23N3O B7510669 2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)
2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of synthetic cathinones. It is commonly known as 2-Methyl-MDP and has been used as a recreational drug due to its psychoactive properties. However, it has also been the subject of scientific research due to its potential applications in medicine and pharmacology.
Aplicaciones Científicas De Investigación
2-Methyl-MDP has been the subject of scientific research due to its potential applications in medicine and pharmacology. Specifically, it has been studied for its potential as a treatment for depression, anxiety, and other mental health disorders. It has also been investigated for its potential as a pain reliever and anti-inflammatory agent.
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-MDP is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it increases the levels of these neurotransmitters in the brain. This leads to an increase in mood, energy, and motivation, as well as a decrease in pain and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-MDP are similar to those of other cathinones. It increases the levels of dopamine, serotonin, and norepinephrine in the brain, which leads to an increase in mood, energy, and motivation. It also has analgesic and anti-inflammatory effects, which make it a potential treatment for pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-MDP in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, which makes it easier to handle and store. However, one limitation is that it is a psychoactive substance, which means that it must be handled with care and caution. It can also be difficult to obtain due to its status as a controlled substance in many countries.
Direcciones Futuras
There are several future directions for research on 2-Methyl-MDP. One potential area of research is its potential as a treatment for depression, anxiety, and other mental health disorders. Another area of research is its potential as a pain reliever and anti-inflammatory agent. Additionally, more research is needed to fully understand its mechanism of action and its potential side effects. Finally, more research is needed to develop safer and more effective synthetic cathinones for medical use.
Métodos De Síntesis
The synthesis of 2-Methyl-MDP involves the reaction of 2-methylquinoline with piperazine and propanone. This reaction is typically carried out in the presence of a catalyst, such as palladium on carbon or Raney nickel. The resulting product is then purified using various techniques, such as recrystallization or chromatography.
Propiedades
IUPAC Name |
2-methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13(2)18(22)21-10-8-20(9-11-21)17-12-14(3)19-16-7-5-4-6-15(16)17/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKATWLVXWQUYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)


![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)

![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)

